YKL-5-124 -

YKL-5-124

Catalog Number: EVT-8312750
CAS Number:
Molecular Formula: C28H33N7O3
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

YKL-5-124 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator in cell cycle progression and transcriptional control. CDK7 plays a crucial role in phosphorylating the C-terminal domain of RNA polymerase II, which is essential for transcriptional activation. By inhibiting CDK7, YKL-5-124 aims to disrupt cancer cell proliferation and has shown potential in treating various malignancies, particularly those characterized by MYC amplification, such as neuroblastoma.

Source and Classification

YKL-5-124 was developed as part of a series of compounds targeting CDK7. Its classification falls under small-molecule inhibitors specifically designed to modulate kinase activity. The compound has been evaluated in preclinical studies for its efficacy against cancer cell lines and in vivo models.

Synthesis Analysis
  1. Starting Materials: The synthesis likely begins with commercially available precursors that contain functional groups amenable to further chemical transformations.
  2. Reactions: Key reactions may involve coupling reactions, cyclization, and functional group modifications to achieve the desired molecular structure.
  3. Purification: The final product is typically purified using techniques such as chromatography to isolate YKL-5-124 from by-products and unreacted materials.
Molecular Structure Analysis

YKL-5-124's molecular structure is characterized by specific functional groups that confer its inhibitory properties against CDK7. While the exact structural formula is not provided in the search results, it is essential to analyze its:

  • Molecular Formula: The empirical formula provides insights into the compound's composition.
  • 3D Structure: Computational modeling or X-ray crystallography can be used to visualize the binding interactions between YKL-5-124 and CDK7.

Data on molecular weight and specific stereochemistry would also be relevant for understanding its pharmacokinetic properties.

Chemical Reactions Analysis

YKL-5-124 primarily undergoes interactions with CDK7, leading to:

  1. Inhibition Mechanism: Binding of YKL-5-124 to the ATP-binding site of CDK7 prevents ATP from phosphorylating target substrates, thereby inhibiting downstream signaling pathways.
  2. Cellular Effects: In vitro studies have shown that treatment with YKL-5-124 leads to cell cycle arrest, particularly in the G1 phase, indicating its ability to halt proliferation in sensitive cancer cells .
Mechanism of Action

The mechanism of action for YKL-5-124 involves:

  1. CDK7 Inhibition: By selectively inhibiting CDK7, YKL-5-124 disrupts the phosphorylation of key proteins involved in cell cycle regulation and transcriptional activation.
  2. Impact on MYC Pathway: Inhibition leads to a reduction in MYC protein levels and activity, which is critical since MYC drives many oncogenic processes . This reduction correlates with decreased expression of glycolytic enzymes and other metabolic pathways regulated by MYC.

Data from studies indicate that this inhibition results in significant tumor regression in models of neuroblastoma when combined with BRD4 inhibitors .

Physical and Chemical Properties Analysis

YKL-5-124's physical and chemical properties are crucial for its development as a therapeutic agent:

  1. Solubility: The solubility profile affects its bioavailability; thus, studies should assess its solubility in various solvents.
  2. Stability: Stability under physiological conditions is vital for therapeutic efficacy; degradation pathways should be characterized.
  3. Molecular Weight: The molecular weight influences pharmacokinetics and dosing regimens.

Relevant data concerning these properties would typically be derived from experimental assays or computational predictions.

Applications

YKL-5-124 has significant potential applications in oncology:

  1. Cancer Treatment: It is primarily investigated for treating cancers with aberrant CDK7 activity or MYC amplification, such as neuroblastoma and multiple myeloma .
  2. Combination Therapy: Its use in combination with other targeted therapies (e.g., BRD4 inhibitors) shows promise for enhancing therapeutic outcomes through synergistic mechanisms .

Properties

Product Name

YKL-5-124

IUPAC Name

N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

Molecular Formula

C28H33N7O3

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)

InChI Key

KPABJHHKKJIDGX-UHFFFAOYSA-N

SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.